4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
CAS No.: 18623-60-4
Cat. No.: VC21043885
Molecular Formula: C7H9NO3S2
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18623-60-4 |
|---|---|
| Molecular Formula | C7H9NO3S2 |
| Molecular Weight | 219.3 g/mol |
| IUPAC Name | 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |
| Standard InChI Key | KCDHBLVYRSYUBV-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)S1)CCCC(=O)O |
| Canonical SMILES | C1C(=O)N(C(=S)S1)CCCC(=O)O |
Introduction
Chemical Structure and Properties
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid features a five-membered thiazolidine ring with a thioxo group at position 2, an oxo group at position 4, and a butyric acid chain attached to the nitrogen atom at position 3. This structural arrangement contributes to its chemical reactivity and biological activities.
The compound is identified by CAS number 18623-60-4 and has the molecular formula C7H9NO3S2 with a molecular weight of 219.3 g/mol. Its IUPAC name is 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid, reflecting its structural components and functional groups.
The key physicochemical properties of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 18623-60-4 |
| Molecular Formula | C7H9NO3S2 |
| Molecular Weight | 219.3 g/mol |
| IUPAC Name | 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |
| Standard InChIKey | KCDHBLVYRSYUBV-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)S1)CCCC(=O)O |
| PubChem Compound ID | 1565929 |
The compound's structure includes functional groups that are important for its chemical behavior and biological interactions, particularly the thioxo (C=S) and oxo (C=O) groups in the thiazolidine ring and the carboxylic acid terminus of the butyric acid chain.
Biological Activities
Antimicrobial Activity
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and related thiazolidinone derivatives have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Research on structurally similar compounds has shown promising activity against bacterial species including Bacillus cereus, Staphylococcus aureus, and Listeria monocytogenes .
Studies on related compounds indicate that they can be more effective than some conventional antibiotics. For example, in one study on similar derivatives: "All 20 synthesized compounds showed antibacterial activity against eight Gram-positive and Gram-negative bacterial species" . The table below illustrates the antimicrobial activity of selected thiazolidinone derivatives against various bacterial strains:
| Bacterial Strain | Activity Level | Notes |
|---|---|---|
| Bacillus cereus | High | Particularly susceptible to thiazolidinone compounds |
| Staphylococcus aureus | High | MIC values often in the low micromolar range |
| Listeria monocytogenes | Moderate to High | Significant growth inhibition observed |
| Escherichia coli | Moderate | Less susceptible than Gram-positive bacteria |
| Pseudomonas aeruginosa | Mild to Moderate | Higher concentrations typically required |
While the precise antimicrobial mechanism remains under investigation, it likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
For example, a structurally related compound showed significant activity against breast cancer cell lines, with IC50 values of 5.02 µM and 15.24 µM against MCF-7 and MDA-MB-231 cells, respectively, outperforming the reference drug etoposide .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinone compounds make them potential candidates for treating inflammatory conditions. Molecular studies suggest these compounds can act as selective inhibitors of enzymes involved in inflammation pathways, such as 5-lipoxygenase (5-LOX).
The anti-inflammatory activity typically involves:
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Inhibition of pro-inflammatory cytokine production
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Reduction of inflammatory enzyme activity
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Modulation of inflammatory signaling pathways
These properties contribute to the compound's potential utility in treating conditions characterized by chronic inflammation.
Antioxidant Properties
Structure-Activity Relationship
The biological activity of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and related compounds is closely tied to their structural features. Understanding these relationships is crucial for optimizing their therapeutic potential.
Key structural features affecting biological activity include:
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The thiazolidinone core, which is essential for antimicrobial and anticancer activities
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The thioxo group at position 2, which contributes to the compound's reactivity
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The butyric acid chain length, which affects binding to biological targets
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Substituents at position 5, which can significantly enhance or modify activity profiles
Research on related compounds indicates that modifications at position 5 of the thiazolidine ring can significantly enhance biological activities. For example, compounds with aromatic substituents at this position often show increased antimicrobial potency .
The following table compares 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid with structurally related compounds:
Research Applications and Future Directions
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has several potential research and therapeutic applications based on its biological activities:
Pharmaceutical Development
The compound's antimicrobial, anticancer, and anti-inflammatory properties make it a promising candidate for pharmaceutical development. Potential therapeutic applications include:
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Development of novel antibiotics, particularly for drug-resistant Gram-positive bacteria
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Cancer therapeutics targeting specific cellular pathways
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Anti-inflammatory medications for chronic inflammatory conditions
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Combination therapies leveraging multiple biological activities
Chemical Building Block
As a structurally interesting molecule, 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid serves as a valuable building block for synthesizing more complex compounds with enhanced or targeted biological activities.
Future Research Directions
Several promising research directions for this compound include:
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Structure optimization through systematic modification to enhance specific biological activities
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Detailed mechanism of action studies to understand its molecular targets
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Combination studies with established drugs to identify synergistic effects
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Development of drug delivery systems to improve bioavailability and targeting
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Expanded antimicrobial screening against resistant pathogens
The market for 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, while currently focused on research applications, has potential for growth as its therapeutic applications continue to be explored and developed.
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